molecular formula C20H16N3+ B13129420 1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium

1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium

Cat. No.: B13129420
M. Wt: 298.4 g/mol
InChI Key: PRSVDKKGVSCQMU-UHFFFAOYSA-N
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Description

1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium is an organic salt that serves as a vital precursor in synthetic and organometallic chemistry. Its primary research value lies in its role as a stable precursor for generating 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene, a stable nucleophilic carbene of the Wanzlick-type . This resulting N-heterocyclic carbene (NHC) is a versatile ligand for constructing transition metal complexes, which are widely used as catalysts in various organic transformations, including coupling and polymerization reactions . The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, such as antibacterial, antifungal, and anticancer properties . While this specific compound is a foundational building block, its structural relatives are investigated for their potential to interact with biological targets like enzymes and receptors . Product Identifiers: : 47283-86-3 . Molecular Formula: C20H16N3 . Molecular Weight: 298.36 g/mol . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16N3+

Molecular Weight

298.4 g/mol

IUPAC Name

1,3,4-triphenyl-1,2,4-triazol-4-ium

InChI

InChI=1S/C20H16N3/c1-4-10-17(11-5-1)20-21-23(19-14-8-3-9-15-19)16-22(20)18-12-6-2-7-13-18/h1-16H/q+1

InChI Key

PRSVDKKGVSCQMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=[N+]2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Contextualization Within the Field of N Heterocyclic Compounds and Mesoionic Systems

1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium is a member of the extensive family of N-heterocyclic compounds, which are organic molecules containing a ring structure composed of atoms of at least two different elements, including nitrogen. Within this family, it is specifically classified as a triazolium salt. The 1,2,4-triazole (B32235) ring system is a five-membered heterocycle with three nitrogen atoms and two carbon atoms.

The significance of this compound is deeply connected to the field of mesoionic systems. Mesoionic compounds are planar, five- or six-membered heterocyclic betaines that cannot be represented satisfactorily by any single covalent or ionic structure. While this compound itself is a cationic species, its deprotonated carbene derivative, 1,3,4-triphenyl-1,2,4-triazol-5-ylidene, can be considered in the context of mesoionic carbenes (MICs). Unlike classical N-heterocyclic carbenes (NHCs) such as those derived from imidazole, where the carbene carbon is flanked by two nitrogen atoms, the electronic structure of triazol-5-ylidenes involves a greater degree of charge separation, a characteristic feature of mesoionic systems. The 1,2,4-triazol-5-ylidene is considered an analogue of the NHC family, with an additional nitrogen atom in the ring. wikipedia.org

Significance As a Precursor to N Heterocyclic Carbenes Nhcs , Specifically 1,3,4 Triphenyl 1,2,4 Triazol 5 Ylidene

The primary importance of 1,3,4-triphenyl-4H-1,2,4-triazol-1-ium lies in its role as a stable and readily accessible precursor to the N-heterocyclic carbene 1,3,4-triphenyl-1,2,4-triazol-5-ylidene. researchgate.netthieme-connect.com This carbene, often referred to as the "Enders carbene," is a stable, isolable carbene that exhibits the typical reactivity of nucleophilic Wanzlick-type carbenes. thieme-connect.com

The generation of the carbene from the triazolium salt is a straightforward process. Deprotonation of the this compound salt at the C5 position of the triazole ring yields the corresponding carbene. This transformation is a key step that unlocks the diverse applications of the resulting NHC in organocatalysis and as a ligand in organometallic chemistry. researchgate.net The stability of the Enders carbene is noteworthy, being a solid that is stable in the absence of oxygen and moisture. thieme-connect.com

The table below summarizes the key properties of the precursor and the resulting carbene:

CompoundChemical FormulaMolar MassRoleKey Feature
This compoundC₂₀H₁₆N₃⁺298.37 g/mol Carbene PrecursorStable salt
1,3,4-Triphenyl-1,2,4-triazol-5-ylideneC₂₀H₁₅N₃297.36 g/mol N-Heterocyclic CarbeneStable, isolable carbene

Historical Development and Key Milestones in Research on the 1,3,4 Triphenyl 4h 1,2,4 Triazol 1 Ium System

Strategies for the Synthesis of this compound Salts

The synthesis of 1,4-disubstituted and related 1,2,4-triazolium salts, such as this compound, has evolved from traditional, often low-yielding multi-step processes to more efficient, contemporary methods. These salts are of significant interest as they serve as stable precursors to N-heterocyclic carbenes (NHCs) used in organocatalysis and as ligands for transition metal complexes. nih.govacs.org

Historically, the synthesis of 1-aryl-substituted 1,2,4-triazolium salts was accomplished through multi-step pathways where the formation of the triazolium ring was the final, and often low-yielding, step. nih.govnih.gov A common traditional route involves a three-step sequence that begins with the condensation reaction between an oxadiazolium intermediate, which is derived from an aryl hydrazine, and a primary amine. nih.govacs.org

Another classic example is the multi-step synthesis developed by Enders and coworkers in 1995 for the precursor to the "Enders carbene". This process began with benzoyl chloride and proceeded through five distinct steps to form the target 1,3,4-triphenyl-substituted 1,2,4-triazolium perchlorate salt. wikipedia.org Such lengthy syntheses, while foundational, often suffer from cumulative yield losses and limited substrate scope.

To overcome the limitations of traditional methods, modern approaches have focused on more efficient strategies, with copper-catalyzed N-arylation emerging as a particularly effective route. nih.govproquest.com A robust, alternative two-step synthesis has been developed. acs.orgnih.gov The first step involves converting a primary amine or aniline derivative into the corresponding 4-substituted-4H-1,2,4-triazole. The subsequent key step is a copper-catalyzed N-arylation of this triazole intermediate using diaryliodonium salts to install the final aryl group at the N1 position, yielding the desired 1,4-disubstituted 1,2,4-triazolium salt. nih.govnih.gov

This transition metal-catalyzed arylation is noted for its mild conditions, typically being carried out in acetonitrile, and its tolerance to both water and oxygen. nih.govnih.gov Extensive optimization studies have been performed to identify the most effective catalytic system. It was found that copper(I) acetate (CuOAc) is a highly efficient catalyst, achieving high conversion rates in short reaction times at temperatures around 80 °C. acs.org The use of a copper catalyst is crucial; in its absence, conversion rates drop significantly. acs.org This methodology demonstrates high functional group tolerance, enabling the synthesis of a diverse array of triazolium salts. acs.orgnih.gov

Table 1: Optimization of Copper-Catalyzed 1-Arylation of 4-Benzyl-4H-1,2,4-triazole

EntryCatalyst (mol %)SolventTemp (°C)Time (h)Conversion (%)
1CuOAc (5)Acetonitrile1004>95
2Cu(OAc)₂·H₂O (5)Acetonitrile1004>95
3CuI (5)Acetonitrile1004<10
4CuOAc (5)DMF1004>95
5NoneAcetonitrile100417
6CuOAc (5)Acetonitrile80197

Data adapted from optimization studies to illustrate general findings. acs.org

Building on the drive for efficiency, several one-pot synthetic procedures for creating substituted 1,2,4-triazoles and their corresponding salts have been developed. These methods circumvent the need for isolating intermediates, thereby saving time and resources. For instance, a one-pot, two-component method for synthesizing 1,3-disubstituted 1,2,4-triazoles utilizes readily available N-Methylimidazole and hydrazonoyl chlorides. isres.org

Other advanced one-pot strategies include copper-enabled, three-component [3+2] annulation reactions that combine nitriles, 2-diazoacetonitriles, and aryldiazonium salts to regioselectively synthesize 1-aryl-5-cyano-1,2,4-triazoles. isres.org Furthermore, a general and highly regioselective one-pot process allows for the rapid assembly of 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. frontiersin.org Such methodologies represent the forefront of efficient heterocyclic synthesis, providing rapid access to a wide variety of functionalized triazole structures. isres.orgfrontiersin.org

Generation and Stabilization of 1,3,4-Triphenyl-1,2,4-triazol-5-ylidene (Enders Carbene)

This compound salts are primarily valued as precursors to the N-heterocyclic carbene 1,3,4-triphenyl-1,2,4-triazol-5-ylidene, famously known as the Enders carbene. acs.org This carbene was the first of its kind to be commercially available, a testament to its relative stability. wikipedia.org

The generation of most N-heterocyclic carbenes is achieved through the direct deprotonation of the corresponding azolium salt precursor at the C2 (or C5) position using a suitable base. rsc.org However, the 1,2,4-triazol-5-ylidene system, including the Enders carbene, presents a notable exception. Stable 1,2,4-triazol-5-ylidenes of this type cannot be obtained by simple deprotonation of the parent triazolium salts. rsc.org

Instead, the original and effective method for generating the Enders carbene involves a different strategy. The this compound salt is first reacted with a base like sodium methoxide in methanol (B129727). wikipedia.org This does not result in direct deprotonation to the carbene but rather forms a 5-methoxytriazoline intermediate. The free carbene is then generated via a subsequent thermal α-elimination of methanol from this intermediate, typically conducted at elevated temperatures (e.g., 80 °C) under reduced pressure. wikipedia.orgrsc.org This multi-step generation process contrasts with the more straightforward deprotonation used for many other NHC families, such as the 1,2,3-triazol-5-ylidenes. rsc.org

The concept of "instant carbene" approaches involves the in-situ generation of the carbene from a stable, easily handled precursor immediately prior to its use in a catalytic reaction, thus avoiding the need to isolate the often sensitive free carbene. The thermal elimination method described for the Enders carbene can be considered a form of in-situ generation. wikipedia.orgrsc.org

Regarding the structure and stability of the resulting carbene, tautomerism and resonance play key roles. The 1,2,4-triazole ring system itself can exist in 1H and 4H tautomeric forms, with studies indicating the 1H form is generally more stable. ijsr.net The stability of the Enders carbene, once formed, is significant; it is stable up to 150 °C in the absence of air and oxygen. wikipedia.org This stability is attributed to electronic effects, including π-donation from the adjacent nitrogen atoms into the vacant p-orbital of the carbene carbon, which is a defining feature of N-heterocyclic carbenes. nih.gov The carbene exhibits chemical behavior similar to unsaturated imidazol-2-ylidenes and shows no tendency to dimerize, further highlighting its stability and utility as a nucleophilic organocatalyst. rsc.org

Derivatization Reactions Involving the this compound System

The derivatization of the this compound system is primarily centered on its transformation into a highly reactive intermediate, an N-heterocyclic carbene (NHC). This carbene, 1,3,4-triphenyl-1,2,4-triazol-5-ylidene, serves as a versatile platform for the synthesis of a variety of derivatives through its engagement in organocatalysis and the formation of metal complexes.

A key initial step in these derivatization pathways is the deprotonation of the this compound cation at the C5 position. This process generates the corresponding N-heterocyclic carbene, a stable yet highly reactive nucleophilic species. The reactivity of this carbene is the foundation for subsequent chemical transformations.

Formation of N-Heterocyclic Carbene Metal Complexes

The 1,3,4-triphenyl-1,2,4-triazol-5-ylidene carbene readily functions as a ligand in coordination chemistry, reacting with various transition metal precursors to form stable metal complexes. These reactions represent a significant class of derivatization for the parent triazolium system.

A notable example involves the reaction of 1,3,4-triphenyl-1,2,4-triazol-5-ylidene with oxorhenium(V) complexes. Specifically, the interaction with complexes of the type [ReOX3(PPh3)2], where X is a halogen such as chlorine or bromine, in the presence of methanol or water, leads to the formation of new oxorhenium(V) complexes. In these products, the NHC acts as a neutral, monodentate ligand. nih.gov The general reaction scheme is presented below:

Reaction Scheme for the Formation of Oxorhenium(V)-NHC Complexes

This compound salt + Base → 1,3,4-Triphenyl-1,2,4-triazol-5-ylidene

1,3,4-Triphenyl-1,2,4-triazol-5-ylidene + [ReOX3(PPh3)2] → [ReOX2(Y)(PPh3)(NHC)] + ... (where Y = OMe, OH)

Detailed findings from these derivatization reactions are summarized in the following table:

Reactant 1Reactant 2Reagents/ConditionsProductResearch Findings
1,3,4-Triphenyl-1,2,4-triazol-5-ylidene[ReOCl3(PPh3)2]Methanol or Water[ReOCl2(OMe)(PPh3)(NHC)] or [ReOCl2(OH)(PPh3)(NHC)]The NHC coordinates as a monodentate ligand, cis to the triphenylphosphine (B44618) ligand. The resulting complexes are stable, purple solids. nih.gov
1,3,4-Triphenyl-1,2,4-triazol-5-ylidene[ReOBr3(PPh3)2]Methanol or Water[ReOBr2(OMe)(PPh3)(NHC)] or [ReOBr2(OH)(PPh3)(NHC)]Similar to the chloro-complexes, these reactions yield stable organometallic derivatives of the triazolium system. nih.gov

Organocatalytic Transformations: Derivatization via Breslow Intermediates

Another major avenue for the derivatization of the this compound system is through its application in organocatalysis. The in-situ generated 1,3,4-triphenyl-1,2,4-triazol-5-ylidene is an effective catalyst for reactions such as the benzoin (B196080) condensation and the Stetter reaction. researchgate.netorganic-chemistry.org These transformations proceed through the formation of a key intermediate known as the Breslow intermediate. rsc.org

The catalytic cycle begins with the nucleophilic attack of the carbene on an aldehyde. This step, an umpolung of the aldehyde's reactivity, forms the Breslow intermediate, which is essentially a derivatized form of the initial triazolium salt. rsc.org This intermediate is a potent nucleophile that can then react with another electrophile to form new carbon-carbon bonds.

Generalized Mechanism of NHC-Catalyzed Benzoin Condensation

1,3,4-Triphenyl-1,2,4-triazol-5-ylidene + Aldehyde (R-CHO) ⇌ Breslow Intermediate

Breslow Intermediate + Aldehyde (R-CHO) → Adduct

Adduct → Benzoin Product + 1,3,4-Triphenyl-1,2,4-triazol-5-ylidene (catalyst regeneration)

The following table outlines the derivatization of the this compound system in the context of these organocatalytic reactions:

Catalytic ReactionSubstrate(s)Key Intermediate DerivativeProduct TypeResearch Findings
Benzoin Condensation Aromatic or Aliphatic AldehydesBreslow Intermediateα-Hydroxy KetonesTriazolylidene carbenes are highly effective catalysts for the benzoin condensation, facilitating the formation of the key Breslow intermediate which then leads to the desired product. nih.gov
Stetter Reaction Aldehydes and Michael AcceptorsBreslow Intermediate1,4-Dicarbonyl CompoundsThe nucleophilic Breslow intermediate, formed from the triazolylidene and an aldehyde, undergoes a conjugate addition to a Michael acceptor, resulting in the formation of 1,4-dicarbonyl compounds. organic-chemistry.org

The chemical versatility of the N-heterocyclic carbene derived from this compound allows for a range of other derivatization reactions, including various insertion, addition, and cycloaddition reactions, underscoring its role as a potent nucleophilic species in organic synthesis. researchgate.net

Synthesis and Characterization of Metal Complexes Utilizing 1,3,4-Triphenyl-1,2,4-triazol-5-ylidene as a Ligand

The synthesis of metal complexes with 1,3,4-triphenyl-1,2,4-triazol-5-ylidene (abbreviated as LPh or TPT in some literature) typically involves the reaction of a suitable metal precursor with the free carbene or its precursor, such as 5-methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole. researchgate.netresearchgate.net Characterization of the resulting complexes is routinely performed using techniques like NMR and FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction. researchgate.netekb.eg

The coordination chemistry of 1,3,4-triphenyl-1,2,4-triazol-5-ylidene with Group 7 metals has been explored, particularly with Rhenium(V).

Rhenium(V) Complexes: Stable oxorhenium(V) and nitridorhenium(V) complexes have been successfully synthesized.

Oxorhenium(V) Complexes: Reactions of [ReOX₃(PPh₃)₂] (where X = Cl, Br) with the LPh carbene in the presence of methanol or water yield neutral complexes with the general formula [ReOX₂(Y)(PPh₃)(LPh)] (where Y = OMe, OH). researchgate.net These purple, air-stable solids feature the bulky NHC ligand coordinated to the {ReO}³⁺ core. researchgate.net

Nitridorhenium(V) Complexes: Starting from [ReNCl₂(PPh₃)₂], reaction with LPh results in the formation of [ReNCl(HLPh)(LPh)]. researchgate.net This complex is notable for featuring two of the NHC ligands, one of which is orthometalated, coordinated to the rhenium center. researchgate.net The chloro ligand in this complex is labile and can be substituted by other groups like pseudohalides or thiolates. researchgate.net

A wide array of complexes with late transition metals have been prepared, showcasing the versatility of the 1,3,4-triphenyl-1,2,4-triazol-5-ylidene ligand.

Group 6 (Cr, Mo, W): The reaction of the free carbene with the hexacarbonyls of chromium, molybdenum, and tungsten generates the corresponding M(L)(CO)₅ complexes. researchgate.net In the case of molybdenum, using an excess of the carbene can also yield the disubstituted cis-(L)₂Mo(CO)₄ complex. researchgate.net

Ruthenium(II/III): Ruthenium(II) chelate complexes can be synthesized using the stable carbene precursor in the presence of triethylamine. researchgate.net Subsequent aerobic oxidation of these Ru(II) complexes in the presence of chloride ions affords rare examples of Ru(III) NHC complexes. researchgate.net

Iridium(I/III): Cationic Iridium(I) and Iridium(III) complexes featuring triazole-based NHC ligands have been synthesized and structurally characterized. nih.govnih.gov For example, an Iridium(I) complex with a distorted square-planar geometry can be formed with cycloocta-1,5-diene (B8815838) (COD) and triphenylphosphine as co-ligands. nih.gov

Platinum(II): A platinum(II)-acetylacetonate complex has been synthesized where the triazole ligand coordinates in a novel anionic bidentate fashion through the carbene carbon and a cyclometalated phenyl ring. researchgate.net

Silver(I): The formation of dinuclear silver(I) carbene complexes has been demonstrated, highlighting the capacity of related N-phosphorylated triazol-5-ylidenes to act as bidentate ligands. researchgate.net

Table 1: Examples of Synthesized Metal Complexes with 1,3,4-Triphenyl-1,2,4-triazol-5-ylidene (LPh) and Related Ligands
MetalOxidation StateComplex Formula / TypeReference
Rhenium+5[ReOX₂(Y)(PPh₃)(LPh)] (X=Cl, Br; Y=OMe, OH) researchgate.net
Rhenium+5[ReNCl(HLPh)(LPh)] researchgate.net
Chromium0[Cr(LPh)(CO)₅] researchgate.net
Molybdenum0[Mo(LPh)(CO)₅], cis-[Mo(LPh)₂(CO)₄] researchgate.net
Tungsten0[W(LPh)(CO)₅] researchgate.net
Ruthenium+2 / +3Ru(II) and Ru(III) chelates researchgate.net
Iridium+1Cationic Ir(I) NHC complexes nih.gov
Platinum+2Pt(II)-acetylacetonate cyclometalated complex researchgate.net
Silver+1Dinuclear Ag(I) carbene complexes researchgate.net

Ligand Coordination Modes and Geometries within 1,3,4-Triphenyl-1,2,4-triazol-5-ylidene Complexes

The 1,3,4-triphenyl-1,2,4-triazol-5-ylidene ligand exhibits diverse coordination behaviors, acting as both a classic monodentate donor and engaging in more complex bidentate and cyclometalated binding modes.

Monodentate Coordination: In many instances, the ligand coordinates to the metal center solely through its carbene carbon atom. A clear example is seen in the oxorhenium(V) complexes, [ReOX₂(Y)(PPh₃)(LPh)], where the bulky NHC ligand binds in a monodentate fashion. researchgate.net Similarly, in the nitridorhenium(V) complex [ReNCl(HLPh)(LPh)], one of the two carbene ligands is coordinated as a neutral monodentate donor. researchgate.net

Bidentate Coordination: The ligand can also act as a bidentate donor. In a platinum(II)-acetylacetonate complex, it functions as an anionic bidentate ligand, binding through both the carbene carbon and a carbon atom of a cyclometalated phenyl ring. researchgate.net The nitridorhenium(V) complex also features a bidentate, orthometalated LPh ligand. researchgate.net

Cyclometalation: A significant feature of the coordination chemistry of this ligand is its propensity for cyclometalation (or orthometalation), where one of the phenyl rings attached to the triazole core undergoes C-H activation to form a direct C-M bond. This creates a stable chelate ring. This binding mode has been observed in complexes of platinum(II), ruthenium(II), and rhenium(V). researchgate.netresearchgate.net For instance, in the complex [ReNCl(HLPh)(LPh)], one of the carbene ligands is orthometalated, forming a bidentate chelate with the rhenium atom. researchgate.net

Atypical Interactions: In the solid-state structures of the five-coordinate nitridorhenium(V) complexes, the sixth coordination position trans to the strongly labilizing nitrido ligand remains unoccupied. researchgate.net However, hydrogen atoms from one of the phenyl rings of the monodentate LPh ligand are positioned close to this vacant site, with Re-H distances between 2.620 and 2.712 Å. While not indicative of a formal bond, these short contacts suggest weak interactions between the metal center and the C-H bond. researchgate.net

Structural Elucidation of Metal Complexes via X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structures, coordination geometries, and key bonding parameters of these metal complexes. eurjchem.com It provides unequivocal evidence for the coordination mode of the ligand, confirming whether it is monodentate, bidentate, or cyclometalated.

Structural analyses have provided valuable insights into the metal-carbene bond.

In oxorhenium(V) complexes, the Re–C(carbene) bond lengths are approximately 2.1 Å, which is indicative of a metal-carbon single bond. researchgate.net

For nitridorhenium(V) complexes, the Re–C(carbene) distances are similarly long, ranging from 2.072(6) to 2.130(3) Å. researchgate.net These lengths suggest predominantly σ-bonding between the NHC ligand and the electron-deficient d² rhenium center. researchgate.net

In a cationic iridium(I) complex, the Ir—C(NHC) bond length was determined to be 2.039 (3) Å. nih.gov

These crystallographic data are crucial for understanding the electronic and steric effects of the 1,3,4-triphenyl-1,2,4-triazol-5-ylidene ligand and for rationalizing the reactivity and stability of its metal complexes.

Table 2: Selected Metal-Carbene Bond Lengths Determined by X-ray Diffraction
Complex TypeMetal-Carbon BondBond Length (Å)Reference
Oxorhenium(V)Re–C~2.1 researchgate.net
Nitridorhenium(V)Re–C2.072(6) - 2.130(3) researchgate.net
Iridium(I)Ir–C2.039(3) nih.gov

Analysis of Metal-Carbene Bond Lengths and Angles

The coordination of 1,3,4-triphenyl-1,2,4-triazol-5-ylidene to various metal centers has been characterized by X-ray crystallography, providing valuable insights into the nature of the metal-carbene bond. The bond lengths and angles are influenced by the identity of the metal, its oxidation state, and the co-ligands present in the coordination sphere.

In oxorhenium(V) complexes, the Re-C(carbene) bond lengths are relatively long, on the order of approximately 2.1 Å, which is indicative of a metal-carbon single bond. nih.gov More specific measurements in nitridorhenium(V) complexes reveal Re-C(carbene) bond lengths of 2.072(6) Å and 2.074(6) Å. nih.gov In other derivatives of this complex, these bond lengths can range from 2.086(3) to 2.130(3) Å, with the variation attributed to the influence of other ligands. nih.gov

Gold(I) complexes with 1,3,4-trisubstituted 1,2,3-triazol-5-ylidene ligands, which are constitutional isomers of the ligand of focus, exhibit Au-C(carbene) bond lengths in the range of 1.972–2.001 Å. nih.gov These complexes typically display a linear geometry, with C-Au-Cl bond angles between 176.3° and 178.8°. nih.gov The internal angle of the carbene within the triazole ring, C2–C1–N1, is found to be between 103.1° and 104.4° in these gold complexes. nih.gov

For palladium(II) complexes with these isomeric triazol-5-ylidene ligands, the C2–C1–N1 angle within the carbene's heterocyclic ring is observed to be in the range of 101–103°. hw.ac.uk

The following table summarizes key bond lengths and angles for metal complexes of 1,3,4-triphenyl-1,2,4-triazol-5-ylidene and its isomers.

MetalComplex TypeMetal-Carbene Bond Length (Å)Key Bond Angles (°)
RheniumOxorhenium(V)~2.1-
RheniumNitridorhenium(V)2.072(6) - 2.130(3)-
Gold(I)Au(1,3,4-trisubstituted-1,2,3-triazol-5-ylidene)Cl1.972 - 2.001C-Au-Cl: 176.3 - 178.8; C2-C1-N1: 103.1 - 104.4
Palladium(II)Pd(1,3,4-trisubstituted-1,2,3-triazol-5-ylidene)Br-C2-C1-N1: 101 - 103

Investigation of Supramolecular Architecture and Intermolecular Interactions within Crystal Lattices (e.g., C-H···π, π-π Stacking)

In the crystal structures of palladium(II) complexes bearing 1,3,4-trisubstituted 1,2,3-triazol-5-ylidene ligands, one-dimensional supramolecular polymeric tapes are formed. nih.gov These tapes are assembled through offset face-to-face π-π interactions between the triazol-5-ylidene ring and a benzene (B151609) ring of a neighboring molecule, with centroid-to-centroid distances ranging from 3.709 to 3.896 Å. nih.gov

Similarly, in a gold(I) complex of a related triazol-5-ylidene ligand, π-π interactions are observed between the triazole ring and a methoxyphenyl ring, with a centroid-to-centroid distance of 3.748 Å. nih.gov The extended solid-state structure of this complex also reveals dimers held together by weak C-H···O hydrogen bonding interactions, with a C-H···O distance of 2.690(3) Å and a C···O distance of 3.592(6) Å. nih.gov

The following table provides examples of intermolecular interaction data found in the crystal lattices of metal complexes with 1,3,4-trisubstituted 1,2,3-triazol-5-ylidene ligands.

Interaction TypeInteracting MoietiesDistance (Å)
π-π StackingTriazol-5-ylidene ring and Benzene ring (Pd complex)Centroid-Centroid: 3.709 - 3.896
π-π StackingTriazole ring and Methoxyphenyl ring (Au complex)Centroid-Centroid: 3.748
C-H···OMethoxy oxygen and Aryl proton (Au complex)C-H···O: 2.690(3); C···O: 3.592(6)

Catalytic Applications of 1,3,4 Triphenyl 1,2,4 Triazol 5 Ylidene Complexes and Organocatalysis

Transition Metal-Catalyzed Reactions Employing 1,3,4-Triphenyl-1,2,4-triazol-5-ylidene as a Ligand

Complexes of 1,3,4-triphenyl-1,2,4-triazol-5-ylidene with various transition metals have demonstrated remarkable catalytic activity. The strong σ-donating ability of this NHC ligand plays a crucial role in stabilizing the metal center and promoting catalytic turnover.

While research on Grubbs-type catalysts incorporating the precise 1,3,4-triphenyl-1,2,4-triazol-5-ylidene ligand is specific, extensive studies on structurally related 1,2,3-triazol-5-ylidene and chiral 1,2,4-triazol-5-ylidene ligands provide significant insights into their potential. These N-heterocyclic carbenes have been successfully employed as ligands in ruthenium-based olefin metathesis catalysts. nih.goviitkgp.ac.in The electronic properties of these triazolylidene ligands have a profound impact on the reactivity and stability of the resulting ruthenium complexes. nih.gov

The development of N-heterocyclic carbene (NHC) ligands has been instrumental in the advancement of Grubbs catalysts for olefin metathesis. harvard.edulibretexts.org The substitution of a phosphine (B1218219) ligand with a more strongly donating NHC, such as a triazolylidene, can lead to catalysts with enhanced stability and activity. harvard.edu Ruthenium complexes bearing chiral 1,2,4-triazol-5-ylidene ligands have been synthesized and investigated in asymmetric olefin metathesis reactions, demonstrating the potential of this class of ligands in stereoselective transformations. iitkgp.ac.in Although low to moderate enantioselectivity was observed in these initial studies, they pave the way for further ligand design and optimization. iitkgp.ac.in

The stability and catalytic performance of these Grubbs-type catalysts are influenced by the steric and electronic nature of the N-aryl substituents on the triazole ring. nih.gov This tunability allows for the fine-tuning of the catalyst's properties for specific metathesis applications, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). nih.govorganic-chemistry.org

Table 1: Performance of Ruthenium Catalysts with Related Triazol-5-ylidene Ligands in Olefin Metathesis
Catalyst TypeReaction TypeSubstrateYield (%)SelectivityReference
Ru-complex with 1,3-diaryl-1,2,3-triazol-5-ylideneRing-Closing MetathesisDiethyldiallylmalonateHigh- nih.gov
Ru-complex with chiral 1,2,4-triazol-5-ylideneAsymmetric Ring-Closing MetathesisProchiral diene-Low enantioselectivity iitkgp.ac.in
Ru-complex with chiral 1,2,4-triazol-5-ylideneAsymmetric Ring-Opening/Cross-MetathesisNorbornene derivative-Moderate enantioselectivity iitkgp.ac.in

Palladium complexes incorporating 1,2,4-triazol-5-ylidene ligands have emerged as highly effective catalysts for carbon-carbon bond formation through cross-coupling reactions. researchgate.net The strong σ-donor properties of these NHC ligands facilitate the oxidative addition and reductive elimination steps in the catalytic cycles of reactions such as the Heck and Suzuki-Miyaura couplings. researchgate.net

Palladium(II) complexes of the type [PdBr2(NHC)2] and [PdBr2(NHC)Py], where NHC is a coumarin-substituted 1,2,4-triazol-5-ylidene, have been synthesized and their catalytic activities evaluated. researchgate.net These complexes have demonstrated good to excellent yields in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid. researchgate.netresearchgate.net The catalytic efficiency can be influenced by the ancillary ligands, with complexes featuring a labile pyridine (B92270) ligand showing enhanced performance. researchgate.net

The versatility of these palladium-NHC catalysts extends to their ability to activate challenging substrates, a crucial aspect for the synthesis of complex organic molecules. nsf.govnih.gov The robustness of the palladium-carbene bond contributes to the stability and longevity of the catalyst under the reaction conditions. researchgate.net

Table 2: Suzuki-Miyaura Coupling Catalyzed by Palladium(II) Complexes of Substituted 1,2,4-Triazol-5-ylidenes
CatalystAryl HalideBoronic AcidYield (%)Reference
[PdBr2(coumarin-NHC)2]4-BromoanisolePhenylboronic acid95 researchgate.net
[PdBr2(coumarin-NHC)Py]4-BromotoluenePhenylboronic acid98 researchgate.net
Palladium(II)-mesoionic carbene complexVarious aryl bromidesPhenylboronic acidGood to excellent researchgate.net

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economical method for the formation of carbon-carbon bonds. In this process, an alcohol is temporarily oxidized to an aldehyde, which then reacts with a nucleophile, followed by the reduction of the resulting intermediate by the initially "borrowed" hydrogen. Transition metal complexes, including those with NHC ligands, are effective catalysts for this transformation.

While specific studies on 1,3,4-triphenyl-1,2,4-triazol-5-ylidene in this context are emerging, related systems have shown significant promise. A range of ruthenium(II), rhodium(III), iridium(III), and palladium(II) complexes with other NHC ligands have been successfully employed for the α-alkylation of ketones with alcohols. researchgate.net These reactions typically proceed under mild conditions with low catalyst loadings. researchgate.netnih.gov Iridium(I)-NHC complexes have also been reported as highly effective catalysts for the α-alkylation of ketones with primary alcohols, achieving high yields in short reaction times. researchgate.net The choice of the metal center and the NHC ligand can influence the efficiency and selectivity of the catalytic process.

Table 3: Metal-Catalyzed α-Alkylation of Ketones with Alcohols using NHC Ligands
Metal CenterNHC Ligand TypeKetoneAlcoholYield (%)Reference
Iridium(I)Generic NHCAcetophenoneBenzyl alcoholHigh researchgate.net
Palladium(II)Generic NHCVarious ketonesPrimary alcohols- nih.gov
Ruthenium(II)NitronVarious ketonesVarious alcohols- researchgate.net

The versatility of 1,3,4-triphenyl-1,2,4-triazol-5-ylidene as a ligand extends to a variety of other metal-catalyzed reactions. For instance, nitridorhenium(V) complexes bearing this NHC ligand have been synthesized and characterized. researchgate.net In these complexes, the triazolylidene can coordinate in both a monodentate and a cyclometalated fashion. researchgate.net Such complexes have the potential to catalyze a range of transformations, leveraging the unique reactivity of the rhenium-nitrido functionality.

Furthermore, gold(I) and palladium(II) complexes of related 1,3,4-trisubstituted 1,2,3-triazol-5-ylidenes have been investigated for their catalytic activity. nih.gov The electronic and steric properties of the triazolylidene ligand can be systematically modified, allowing for a fine-tuning of the catalytic performance. nih.gov These complexes have shown promise in reactions such as the cycloisomerization of enynes and the intermolecular etherification of allylic alcohols. nih.govhw.ac.uk

Organocatalysis by 1,3,4-Triphenyl-1,2,4-triazol-5-ylidene

In the absence of a metal, 1,3,4-triphenyl-1,2,4-triazol-5-ylidene can function as a potent organocatalyst. The nucleophilic character of the carbene carbon enables it to activate substrates in a manner that facilitates various bond-forming reactions.

The benzoin (B196080) condensation, the dimerization of aldehydes to form α-hydroxy ketones, is a classic example of umpolung reactivity. N-heterocyclic carbenes, including triazolium-derived carbenes, are excellent catalysts for this transformation. researchgate.neteurjchem.com The mechanism involves the nucleophilic attack of the carbene on the aldehyde carbonyl, followed by a proton transfer to form the key Breslow intermediate. nih.gov This intermediate then acts as a nucleophile, attacking a second molecule of the aldehyde.

1,3,4-Triphenyl-1,2,4-triazolium salts serve as stable precursors to the active 1,3,4-triphenyl-1,2,4-triazol-5-ylidene catalyst. researchgate.net The catalytic activity of NHCs in benzoin condensations is influenced by the structure of the carbene and the reaction conditions. eurjchem.com While thiazolium-derived NHCs are commonly used, triazolium-based systems have also proven to be effective, particularly in asymmetric variants of the reaction. beilstein-journals.org The reaction generally proceeds under mild conditions, often at room temperature, and can be applied to a wide range of aromatic aldehydes. eurjchem.com

Table 4: NHC-Catalyzed Benzoin Condensation of Aromatic Aldehydes
NHC Precursor TypeAldehydeBaseSolventYield (%)Reference
Triazolium saltBenzaldehydeDBUTHFGood to excellent researchgate.net
Benzimidazolium salt4-MethoxybenzaldehydeDBUMinimal98 eurjchem.com
Imidazolium saltBenzaldehyde--Good beilstein-journals.org

Biomass Upgrading Reactions (e.g., 5-Hydroxymethylfurfural (HMF) Self-Coupling)

The conversion of biomass into valuable chemicals is a cornerstone of sustainable chemistry. 5-Hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars, can be upgraded to higher-value products. One such upgrading process is the self-coupling of HMF to produce 5,5'-bis(hydroxymethyl)furoin (DHMF).

The stable N-heterocyclic carbene, 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene (TPT), has proven to be a highly effective catalyst for this transformation. researchgate.net In a solvent-free process, TPT catalyzes the direct coupling of HMF, yielding DHMF with excellent selectivity and near-quantitative yields. researchgate.net The mechanism is understood to be analogous to the benzoin condensation, where the NHC facilitates the umpolung (polarity reversal) of the aldehyde functionality in HMF. researchgate.net

Detailed research findings have demonstrated the efficiency of this catalytic system. The use of just 1 mol % of TPT at a moderate temperature of 60°C for 1 hour leads to a highly effective HMF upgrading process. researchgate.net This method presents a significant improvement over other systems, offering quantitative selectivity and almost quantitative isolated yields of the desired product. researchgate.net

CatalystLoading (mol %)Temperature (°C)Time (h)SolventProductSelectivityIsolated Yield
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene (TPT) 1601None5,5'-bis(hydroxymethyl)furoin (DHMF) QuantitativeNearly Quantitative

Intermolecular Umpolung Reactions of Michael Acceptors

N-heterocyclic carbenes, including 1,3,4-triphenyl-1,2,4-triazol-5-ylidene, are potent catalysts for achieving umpolung reactivity in Michael acceptors. researchgate.netnih.gov In a typical reaction, the normally electrophilic β-carbon of an α,β-unsaturated compound is transiently converted into a nucleophilic site. nih.govnih.gov This transformation proceeds through the formation of a key intermediate known as the deoxy-Breslow intermediate. researchgate.netias.ac.in

The catalytic cycle begins with the nucleophilic addition of the NHC to the β-carbon of the Michael acceptor, generating an enolate. nih.gov Subsequent tautomerization affords the deoxy-Breslow intermediate, wherein the β-carbon is now nucleophilic. researchgate.netnih.gov This nucleophilic species can then react with various electrophiles in an intermolecular fashion. ias.ac.in This strategy has been successfully applied to β-alkylations of a variety of α,β-unsaturated esters, amides, and nitriles. nih.govnih.gov The use of NHC catalysts like 1,3,4-triphenyl-1,2,4-triazol-5-ylidene has enabled new modes of reactivity for Michael acceptors, expanding their synthetic utility. researchgate.net

Annulation Reactions with Isocyanates

The umpolung reactivity of Michael acceptors catalyzed by 1,3,4-triphenyl-1,2,4-triazol-5-ylidene can be harnessed in tandem sequences for the construction of heterocyclic systems. researchgate.net A notable application is the annulation of deoxy-Breslow intermediates with isocyanates. researchgate.net

In this process, the deoxy-Breslow intermediate, selectively generated from the reaction of the NHC with a Michael acceptor (such as methyl methacrylate (B99206) or methyl crotonate), acts as the nucleophile. researchgate.net This intermediate then undergoes an annulation reaction with an isocyanate electrophile. The reaction culminates in the formation of substituted 4-(1,2,4-triazol-5-ylidene)pyrrolidine-2,5-diones in good isolated yields. researchgate.net This tandem sequence of umpolung followed by annulation provides an efficient route to synthesize functionalized five-membered heterocyclic compounds. researchgate.net For instance, the three-component reaction of the NHC, methyl methacrylate, and phenyl isocyanate proceeds effectively to yield the corresponding pyrrolidine-2,5-dione derivative. researchgate.net

Michael AcceptorElectrophileProductYield
Methyl methacrylatePhenyl isocyanate4-(1,3,4-triphenyl-1,2,4-triazol-5-ylidene)-3-methyl-1-phenylpyrrolidine-2,5-dioneGood
Dimethyl itaconateIsocyanates4-(1,2,4-triazol-5-ylidene)pyrrolidine-2,5-dionesGood
Methyl crotonateIsocyanates4-(1,2,4-triazol-5-ylidene)pyrrolidine-2,5-dionesGood

Future Research Trajectories and Emerging Applications

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The future synthesis of 1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium and its derivatives is increasingly guided by the principles of green and sustainable chemistry. rsc.orgresearchgate.net Research is moving beyond traditional multi-step, low-yielding methods to embrace more efficient and environmentally benign processes. acs.org Key trajectories include the adoption of one-pot syntheses, the use of alternative energy sources, and the implementation of continuous-flow manufacturing.

One promising avenue is the use of microwave irradiation and ultrasound to accelerate reaction times and improve yields in the formation of the triazole ring. nih.gov These methods offer significant energy savings compared to conventional heating. nih.gov Furthermore, the development of synthetic routes that utilize water as a solvent represents a significant step towards sustainability, minimizing the reliance on hazardous organic solvents. nih.gov

Continuous-flow synthesis is another emerging area that promises safer and more scalable production of triazolium salts. rsc.org This approach allows for precise control over reaction conditions and can safely handle highly energetic intermediates, leading to higher yields and purity while avoiding the need for extensive chromatographic purification. rsc.org Additionally, catalytic methods, such as the copper-catalyzed arylation of 1,2,4-triazoles with diaryliodonium salts, provide an efficient pathway to synthesize 1,4-diaryl-substituted 1,2,4-triazolium salts, offering a modular approach to vary steric and electronic properties. acs.org

Synthetic StrategyKey AdvantagesRepresentative Research Area
Green Solvents Reduces use of toxic and volatile organic compounds.Synthesis using water as the primary solvent. nih.gov
Alternative Energy Accelerates reactions, improves yields, reduces energy consumption.Microwave and ultrasound-assisted synthesis. nih.gov
Flow Chemistry Enhances safety, scalability, and purity; minimizes waste.Continuous one-pot synthesis of triazole derivatives. rsc.org
Advanced Catalysis Provides efficient and modular access to diverse derivatives.Copper-catalyzed quaternization of triazoles. acs.org

Exploration of New Catalytic Domains and Refined Mechanistic Understanding for 1,3,4-Triphenyl-1,2,4-triazol-5-ylidene

The N-heterocyclic carbene (NHC) derived from this compound, known as 1,3,4-triphenyl-1,2,4-triazol-5-ylidene, is a powerful catalyst in organic synthesis. researchgate.net Future research is aimed at expanding its catalytic applications and deepening the mechanistic understanding of its reactivity.

This stable carbene is a known organocatalyst for classic reactions like the benzoin (B196080) condensation. researchgate.net A key area of future exploration involves leveraging its unique electronic properties for novel transformations. The NHC's ability to induce "umpolung" or polarity reversal in aldehydes, via the formation of the Breslow intermediate, opens pathways to new reactions. nih.gov Research is focused on using this reactivity to develop asymmetric catalytic systems and to activate other substrates beyond aldehydes, such as ketenes and imines. rsc.org

In organometallic chemistry, 1,3,4-triphenyl-1,2,4-triazol-5-ylidene serves as an excellent ligand for transition metals. Its strong σ-donating ability stabilizes metal centers, leading to robust and highly active catalysts. Future work will involve designing novel metal complexes with this NHC ligand for a wider range of cross-coupling reactions, metathesis, and C-H activation processes. otago.ac.nz For instance, gold(I)-NHC complexes have shown promise in the cycloisomerization of enynes, and further exploration of other metal partners like iridium and palladium is an active research area. iucr.orgiucr.orgnih.gov A deeper understanding of the reaction mechanisms, such as the role of the NHC in activating substrates at the metal center, is crucial for designing more efficient catalysts. researchgate.net

Design of Advanced Materials and Functional Systems Based on this compound Derivatives

The unique electronic properties of the 1,2,4-triazole (B32235) core make its derivatives, including this compound, highly attractive for applications in materials science. researchgate.net The electron-deficient nature of the triazole ring imparts excellent electron-transporting and hole-blocking capabilities, which are highly desirable for use in organic electronic devices. researchgate.net

Future research trajectories are focused on incorporating this triazolium salt and its corresponding NHC into a variety of functional materials:

Organic Light-Emitting Diodes (OLEDs): 1,2,4-triazole derivatives are being developed as host materials or electron-transport layers in OLEDs, including thermally activated delayed fluorescence (TADF) and phosphorescent OLEDs (PHOLEDs), to improve device efficiency and stability. researchgate.net Highly luminescent derivatives are being synthesized for potential use as emitters themselves. nih.govresearchgate.net

Surface Functionalization: As robust ligands, NHCs derived from triazolium salts can form ultrastable self-assembled monolayers (SAMs) on surfaces like gold. bohrium.com This opens up applications in nanotechnology, sensing, and modifying the properties of nanoparticles and clusters. nih.govacs.org

Porous Materials: Integrating triazolium units into the structure of metal-organic frameworks (MOFs) or porous organic polymers (POPs) can introduce active sites for catalysis, gas storage, and separation. researchgate.net

Photosensitizers and Switches: Metal complexes featuring triazolylidene ligands are being explored for applications as photosensitizers and in photoswitchable materials, where light can be used to alter the material's properties or catalytic activity. otago.ac.nzacs.org

Material/SystemFunction of Triazole DerivativePotential Application
OLEDs Electron-transport, hole-blocking, luminescent emitter.High-efficiency displays and lighting. researchgate.net
Nanoparticles Surface functionalization, stabilization.Advanced sensors, catalysts, and electronics. nih.gov
MOFs/POPs Structural building block, active catalytic site.Gas separation, heterogeneous catalysis. researchgate.net
Photoswitches Ligand in photochromic metal complexes.Smart materials, light-controlled catalysis. acs.org

Integration with Advanced Computational Chemistry for Predictive Modeling in Organic and Organometallic Synthesis

Advanced computational chemistry is becoming an indispensable tool for accelerating research related to this compound and its derivatives. Theoretical studies, particularly those using Density Functional Theory (DFT), are providing deep insights into the structure, stability, and reactivity of these compounds. scispace.comresearchgate.net

A major future direction is the use of predictive modeling to guide the rational design of new catalysts and materials. Computational methods can be used to:

Predict Stereoelectronic Properties: Calculations can determine key parameters like the percent buried volume (%Vbur) and the energy of frontier molecular orbitals (HOMO/LUMO) for the NHC. scispace.comresearchgate.net This information is crucial for predicting how modifications to the phenyl substituents will impact the steric and electronic environment of a catalyst, thereby influencing its activity and selectivity. researchgate.net

Elucidate Reaction Mechanisms: Computational modeling can map out the entire energy profile of a catalytic cycle. This allows researchers to understand the origin of chemoselectivity in complex reactions and to identify rate-determining steps, providing a roadmap for catalyst optimization. rsc.org

Screen Novel Ligands and Substrates: By simulating the interaction between NHC-metal complexes and various substrates, computational chemistry can rapidly screen libraries of potential catalysts for specific applications, such as Rh-catalyzed hydroboration, saving significant experimental time and resources. elsevierpure.compitt.edu

Design Materials with Targeted Properties: The optoelectronic properties of triazole derivatives can be calculated to predict their suitability for applications like OLEDs or nonlinear optics, guiding synthetic efforts toward the most promising molecular architectures. researchgate.net

The synergy between computational prediction and experimental validation is expected to drive rapid innovation, leading to the discovery of new reactions and the development of high-performance materials based on the this compound framework.

Q & A

Q. What are the common synthetic routes for 1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium?

The synthesis typically involves condensation reactions of substituted phenylhydrazines with nitriles or thioureas under reflux conditions. For example, triazolium salts are often prepared by cyclization of 1,3,4-trisubstituted thiosemicarbazides in acidic media, followed by cationization via alkylation or protonation . Key steps include:

  • Reagent selection : Use of aryl nitriles and hydrazine derivatives in ethanol or methanol.
  • Optimization : Reaction temperatures (80–100°C) and stoichiometric ratios (1:1 for hydrazine/nitrile) to minimize byproducts.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography for higher purity .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of saturated solutions in polar solvents (e.g., DMF/water).
  • Data collection : Use of a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL software for structure solution, incorporating hydrogen atom positions via riding models and anisotropic displacement parameters for non-H atoms .
  • Validation : Check for R-factor convergence (e.g., R1 < 0.05 for high-resolution data) .

Advanced Research Questions

Q. How are hydrogen bonding and π-π interactions analyzed in the crystal lattice of triazolium derivatives?

The crystal packing is stabilized by:

  • Hydrogen bonds : N–H···Cl, O–H···Cl, and N–H···N interactions (Table 1).
  • π-π stacking : Centroid-to-centroid distances of 3.3–3.6 Å between triazolium rings .

Q. Table 1: Selected Hydrogen-Bond Parameters (Å, °)

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)∠D–H–A (°)
N2–H2···Cl10.862.353.196168
O1–H1A···Cl10.852.433.262167
N4–H4B···N30.862.152.921148
Data derived from SC-XRD analysis

Methodology : Use ORTEP-3 to visualize interactions and Mercury for topology analysis. Compare experimental data with DFT-optimized geometries .

Q. What computational methods are employed to study the electronic and spectroscopic properties of triazolium salts?

  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets optimize molecular geometries and predict IR/NMR spectra. For example, IR vibrational modes (e.g., N–H stretching at 3200–3400 cm⁻¹) are assigned via comparison with experimental data .
  • Dielectric Spectroscopy : Analyze permittivity (ε') and loss tangent (tan δ) in the 325–375 K range using Cole-Cole formalism to study dipole relaxation dynamics .
  • 13C CP-MAS NMR : Correlate chemical shifts (e.g., δ ~150 ppm for triazolium C2) with crystallographic data to confirm tautomeric forms .

Q. How are contradictions in spectroscopic data resolved for triazolium derivatives?

Contradictions (e.g., unexpected IR peaks or NMR splitting) are addressed via:

  • Multi-technique validation : Cross-check XRD bond lengths with DFT-calculated values (e.g., C–N bond: 1.32 Å experimental vs. 1.31 Å theoretical) .
  • Solvatochromic studies : Measure UV-Vis spectra in binary solvent mixtures (water/ethanol) to assess polarity effects on electronic transitions .
  • Dynamic NMR : Variable-temperature 1H NMR to detect tautomerism or conformational exchange .

Q. What are the emerging applications of triazolium salts in materials science?

  • Non-linear optics (NLO) : Triazolium nitrates exhibit second-harmonic generation (SHG) due to non-centrosymmetric crystal packing .
  • Coordination chemistry : Triazolium ligands form complexes with Cu(II) and other metals, enabling catalytic or magnetic applications .
  • Energetic materials : High thermal stability and low sensitivity make them candidates for TNT replacements in propellants .

Q. Methodological Recommendations

  • Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization .
  • Spectroscopy : Pair experimental IR/NMR with DFT calculations for accurate peak assignments .
  • Data rigor : Employ triplicate measurements and statistical validation (e.g., RSD < 5%) for reproducibility .

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